Tert-butyl 2-amino-3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-3-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a tert-butyl group, and the hydrogen atom at the third position is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-bromobenzoate typically involves the bromination of tert-butyl benzoate followed by amination. One common method is the bromination of tert-butyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting tert-butyl 3-bromobenzoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and sodium thiolate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tert-butyl 2-amino-3-hydroxybenzoate, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
Tert-butyl 2-amino-3-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-bromobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-5-bromobenzoate
- Tert-butyl 2-amino-4-bromobenzoate
- Tert-butyl 2-amino-6-bromobenzoate
Uniqueness
Tert-butyl 2-amino-3-bromobenzoate is unique due to the specific positioning of the bromine and amino groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Biological Activity
Tert-butyl 2-amino-3-bromobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an amino group, and a bromine atom attached to a benzoate structure. Its molecular formula is C12H14BrN O2, with a molecular weight of approximately 276.14 g/mol. The structural arrangement contributes to its chemical reactivity and potential therapeutic applications.
Biological Activity Overview
This compound exhibits several biological activities that may be relevant for pharmaceutical applications:
- Antimicrobial Activity : Compounds with similar structures have been noted for their antimicrobial properties. The presence of the amino group may enhance binding to bacterial enzymes or receptors, potentially leading to therapeutic effects against infections.
- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- CNS Activity : There is emerging evidence that compounds like this compound may interact with central nervous system (CNS) targets, suggesting potential applications in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Direct Bromination : Starting from tert-butyl 2-amino benzoate, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Coupling Reactions : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between tert-butyl 2-amino benzoate and brominated substrates.
Research Findings
Recent studies have focused on the biological activity of similar compounds, providing insights into the potential mechanisms of action for this compound:
- Structure-Activity Relationship (SAR) : Research indicates that substituents on the aromatic ring significantly affect biological activity. For instance, variations in halogen substituents can alter the compound's interaction with biological targets .
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Potential CNS activity |
Methyl 2-amino-4-bromobenzoate | Antimicrobial | Higher solubility; different lipophilicity |
Ethyl 2-amino-4-bromobenzoate | Anti-inflammatory | Varying pharmacokinetic profiles |
Propyl 2-amino-4-bromobenzoate | Less active | Structural variations influence activity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that this compound could exhibit comparable antimicrobial properties .
- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects through modulation of tubulin polymerization, which is crucial for maintaining neuronal integrity and function .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-bromobenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,13H2,1-3H3 |
InChI Key |
WRXXRRMXBGHZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.